6-[(5Z)-5-({9-Methyl-2-[(4-morpholinylmethyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid
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Overview
Description
6-[(5Z)-5-({9-Methyl-2-[(4-morpholinylmethyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-({9-Methyl-2-[(4-morpholinylmethyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-A]pyrimidin core, followed by the introduction of the thiazolidin and hexanoic acid groups. Key reagents include morpholine, methylamine, and various thio compounds. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are crucial to obtaining the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[(5Z)-5-({9-Methyl-2-[(4-morpholinylmethyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the morpholine or thiazolidin rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted morpholine or thiazolidin derivatives.
Scientific Research Applications
6-[(5Z)-5-({9-Methyl-2-[(4-morpholinylmethyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industry: The compound’s properties make it suitable for use in materials science, such as developing new polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[(5Z)-
Properties
Molecular Formula |
C24H29N5O5S2 |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[9-methyl-2-(morpholin-4-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C24H29N5O5S2/c1-16-6-5-9-28-21(16)26-20(25-15-27-10-12-34-13-11-27)17(22(28)32)14-18-23(33)29(24(35)36-18)8-4-2-3-7-19(30)31/h5-6,9,14,25H,2-4,7-8,10-13,15H2,1H3,(H,30,31)/b18-14- |
InChI Key |
MKGUNUMDHUGIPF-JXAWBTAJSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)NCN4CCOCC4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)NCN4CCOCC4 |
Origin of Product |
United States |
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